2-chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

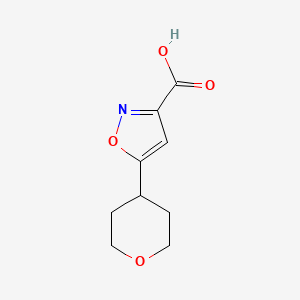

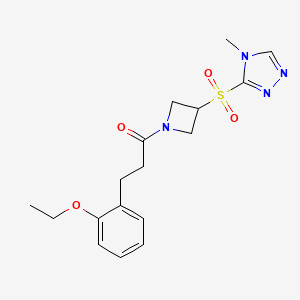

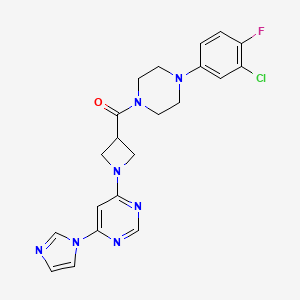

“2-chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide” is a chemical compound that has been identified as a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . It is also known as Rivaroxaban .

Molecular Structure Analysis

The molecular structure of this compound involves a benzamide group attached to a 2-chloro group and a 2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl group . The exact structure can be determined through X-ray crystallography .Chemical Reactions Analysis

The compound is a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . It binds to the S1 subsite of FXa, which allows for high potency and good oral bioavailability .Physical and Chemical Properties Analysis

The compound has a molecular weight of 435.881 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Oxazolidinones and related derivatives have been extensively explored for their synthetic and biological activities. For instance, the synthesis and anti-inflammatory activity of various indolyl azetidinones were investigated, showcasing the potential of these compounds in developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced ulcerogenic activities (Kalsi et al., 1990).

- Another study focused on the chemical reactivity and infra-red spectra of 2-Aryl-4-methyl-4-chlorocarbonyl-oxymethyl-2-oxazolines, highlighting their unique reactivity towards nucleophilic reagents due to the presence of the chlorocarbonic ester function (Rosnati & Misiti, 1960).

Chemical Interactions and Structural Analysis

- Research on weak C-H···O and C-H···π hydrogen bonds, along with π-π stacking interactions in a series of oxazolidinecarbohydrazides, provides insights into the structural dynamics and interaction patterns of oxazolidinone derivatives. This knowledge is essential for understanding the molecular basis of their reactivity and potential applications in medicinal chemistry (Nogueira et al., 2015).

Antimicrobial Activity

- Novel syntheses of azetidinone derivatives, including those integrated with quinoline, pyrazole, and benzofuran moieties, have shown promising in vitro antimicrobial activities. Such studies underscore the potential of these compounds in developing new antimicrobial agents (Idrees et al., 2020).

Photocatalytic Applications

- The exploration of oxazolidinones and benzamides in photocatalytic applications, such as the degradation of environmental pollutants, illustrates the versatility of these compounds beyond biomedical applications. Research demonstrates how adsorbent supports loaded with TiO2 can enhance the photodecomposition of specific benzamides, providing a pathway to cleaner environmental technologies (Torimoto et al., 1996).

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that the nitrogen in similar compounds can act as a nucleophile, forming an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been shown to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Similar compounds, such as oxazolidinone derivatives, have been identified as potent inhibitors with good oral bioavailability .

Result of Action

Similar compounds, such as indole derivatives, have been shown to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c1-12-6-8-13(9-7-12)21-11-14(24-18(21)23)10-20-17(22)15-4-2-3-5-16(15)19/h2-9,14H,10-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJHDXADMUHAQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2967173.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2967176.png)

![7-Hydroxy-8-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-3-(2-methoxyphenyl)-2-methyl-1-benzopyran-4-one](/img/structure/B2967181.png)

![2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propanamide](/img/structure/B2967183.png)

![N-(2-bromophenyl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2967184.png)

![Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2967189.png)